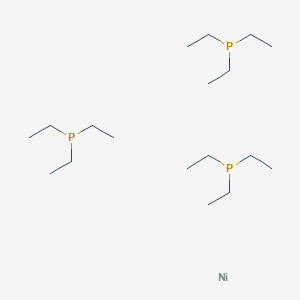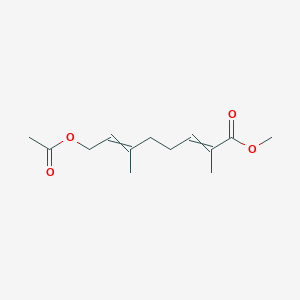
2,6-Octadienoic acid, 8-(acetyloxy)-2,6-dimethyl-, methyl ester, (E,E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Octadienoic acid, 8-(acetyloxy)-2,6-dimethyl-, methyl ester, (E,E)- is a chemical compound with the molecular formula C13H20O4. It is a derivative of geranic acid, which is a naturally occurring monoterpenoid. This compound is known for its distinct structural features, including the presence of two double bonds in the E,E-configuration and an acetyloxy group at the 8th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Octadienoic acid, 8-(acetyloxy)-2,6-dimethyl-, methyl ester, (E,E)- typically involves the esterification of geranic acid with methanol in the presence of an acid catalyst. The acetyloxy group can be introduced through acetylation using acetic anhydride and a base such as pyridine. The reaction conditions generally include:
Temperature: 25-50°C
Catalyst: Acid catalyst for esterification, base catalyst for acetylation
Solvent: Methanol for esterification, dichloromethane for acetylation
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Octadienoic acid, 8-(acetyloxy)-2,6-dimethyl-, methyl ester, (E,E)- undergoes various chemical reactions, including:
Oxidation: The double bonds can be oxidized using reagents like potassium permanganate or ozone.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
2,6-Octadienoic acid, 8-(acetyloxy)-2,6-dimethyl-, methyl ester, (E,E)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Used in the production of fragrances and flavors due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 2,6-Octadienoic acid, 8-(acetyloxy)-2,6-dimethyl-, methyl ester, (E,E)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Geranic acid methyl ester
- Neric acid methyl ester
- Methyl geranate
Uniqueness
2,6-Octadienoic acid, 8-(acetyloxy)-2,6-dimethyl-, methyl ester, (E,E)- is unique due to the presence of the acetyloxy group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
40772-82-5 |
|---|---|
Molekularformel |
C13H20O4 |
Molekulargewicht |
240.29 g/mol |
IUPAC-Name |
methyl 8-acetyloxy-2,6-dimethylocta-2,6-dienoate |
InChI |
InChI=1S/C13H20O4/c1-10(8-9-17-12(3)14)6-5-7-11(2)13(15)16-4/h7-8H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
RCOJCGOBAXLPAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCOC(=O)C)CCC=C(C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


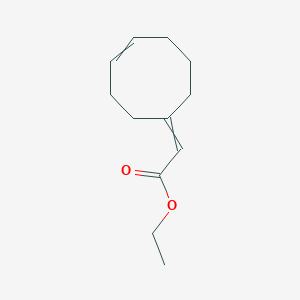
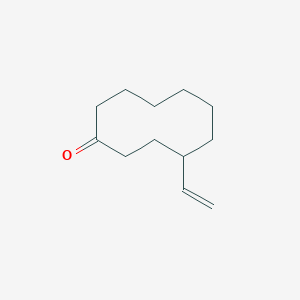
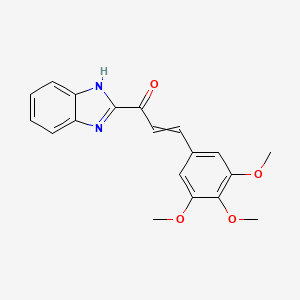

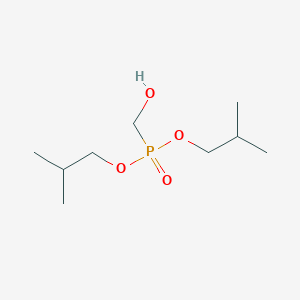
![(E)-1-([1,1'-Biphenyl]-2-yl)-N,1-diphenylmethanimine](/img/structure/B14663375.png)
![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-(3-methoxyphenyl)urea;ethanesulfonic acid](/img/structure/B14663382.png)

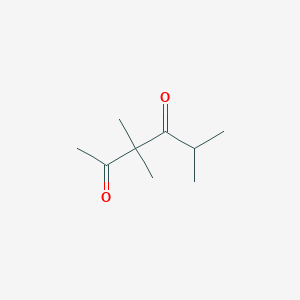
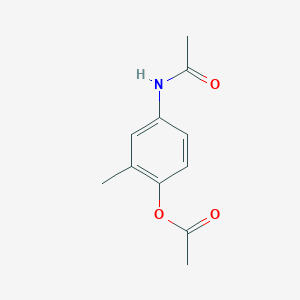
![Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane](/img/structure/B14663392.png)

